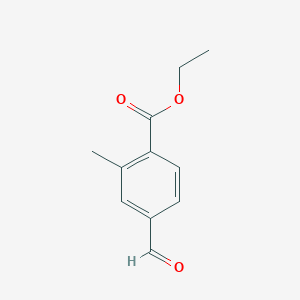
Benzoic acid, 4-formyl-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-formyl-2-methyl-, ethyl ester is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, featuring an ethyl ester group, a formyl group, and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoic acid, 4-formyl-2-methyl-, ethyl ester can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation to introduce the formyl group. Another method includes the esterification of 4-formyl-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of ethyl 4-formyl-2-methylbenzoate often involves large-scale esterification reactions. The process typically requires controlled temperatures and pressures to ensure high yields and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-formyl-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-formyl-2-methylbenzoic acid.
Reduction: 4-hydroxymethyl-2-methylbenzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-formyl-2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-2-methylbenzoate depends on its chemical structure. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Methyl 4-formylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-formylbenzoate: Lacks the methyl group on the benzene ring.
4-formyl-2-methylbenzoic acid: The carboxylic acid analog of ethyl 4-formyl-2-methylbenzoate.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 4-formyl-2-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-7H,3H2,1-2H3 |
InChI Key |
SXUXKYROSMWMBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

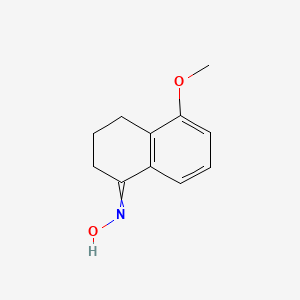
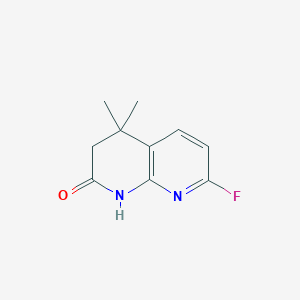
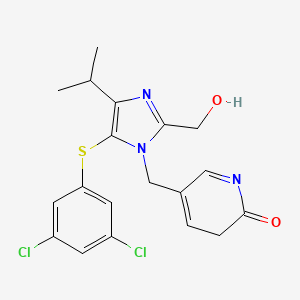
![2-[1-(pyridin-3-yl)cyclopropyl]ethan-1-amine](/img/structure/B8654581.png)
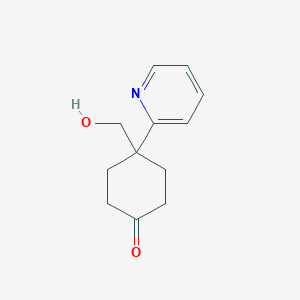
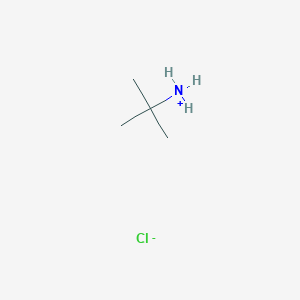
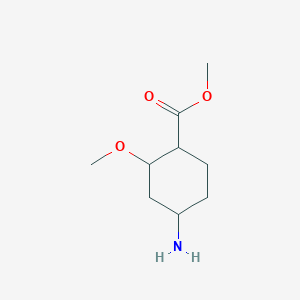
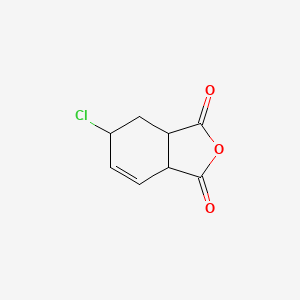

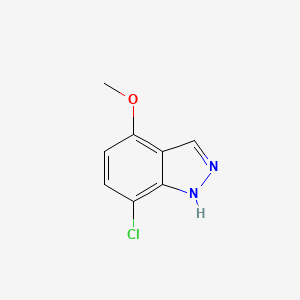
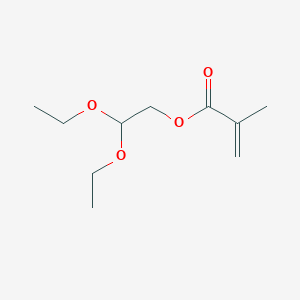
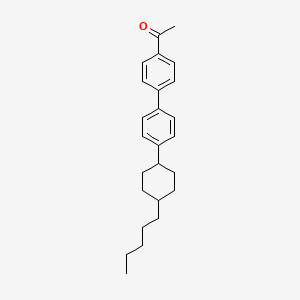
![2,3-dihydro-1H-cyclopenta[b]benzofuran-7-ylamine](/img/structure/B8654658.png)
